

Selectivity Profiling of PF-06679142 (Abrocitinib): A Comparative Technical Guide

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Compound of Interest

Compound Name: PF-06679142

CAS No.: 1467059-66-0

Cat. No.: B610001

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Executive Summary: The "JAK1-Sparing" Imperative

PF-06679142 (Abrocitinib) represents a second-generation Janus Kinase (JAK) inhibitor designed to decouple efficacy from dose-limiting toxicities. While first-generation inhibitors (e.g., Tofacitinib) function as pan-JAK inhibitors, Abrocitinib is engineered for high JAK1 selectivity.

The critical differentiator for researchers is the JAK1/JAK2 functional margin. JAK1 blockade drives efficacy in atopic dermatitis (AD) and rheumatoid arthritis (RA) by suppressing IL-4, IL-13, and IL-31. Conversely, JAK2 inhibition is associated with hematologic adverse events (anemia, neutropenia) due to its role in Erythropoietin (EPO) and GM-CSF signaling.

Key Technical Takeaway: Abrocitinib demonstrates a ~28-fold selectivity margin for JAK1 over JAK2 in human whole blood, significantly wider than the ~2.5-fold margin observed with Upadacitinib in similar assays.

Comparative Selectivity Profile

The following data synthesizes biochemical and cellular potency. Note that Human Whole Blood (HWB) assays are the gold standard for translation, as they account for protein binding and physiological ATP concentrations (approx. 1-2 mM), which significantly shift IC50 values compared to enzymatic assays.

Table 1: Enzymatic vs. Cellular Potency (IC50 in nM)

Target	Assay Type	PF-06679142 (Abrocitinib)	Upadacitinib	Tofacitinib	Baricitinib
JAK1	Enzymatic	29	43	3.2	5.9
JAK2	Enzymatic	803	120	4.1	5.7
JAK3	Enzymatic	>10,000	2,300	1.6	>400
TYK2	Enzymatic	>10,000	4,700	34	53
JAK1	HWB (IL-6)	~290	~145	~200	~400
JAK2	HWB (EPO)	>8,000	~360	~1,200	~900

Data synthesized from Vazquez et al. (J. Med. Chem) and comparative pharmacological reviews.

Table 2: Selectivity Ratios (Fold-Change)

Higher numbers indicate greater safety margin.

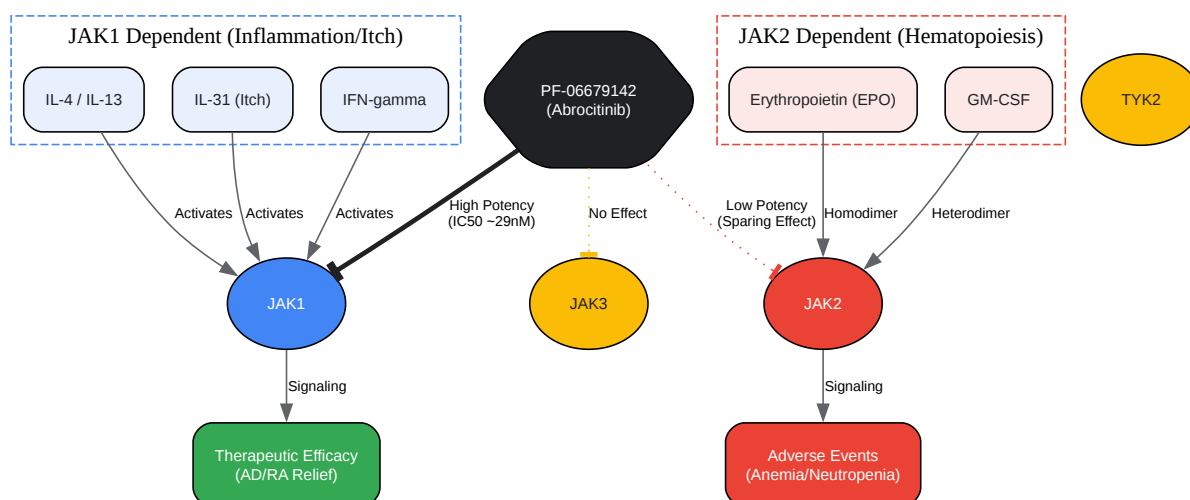
Comparison	PF-06679142	Upadacitinib	Tofacitinib
JAK1 vs. JAK2 (Enzymatic)	~28x	~2.8x	~0.8x (Balanced)
JAK1 vs. JAK3 (Enzymatic)	>340x	~53x	~0.5x (Balanced)
Broader Kinome	>99% Selectivity*	High	Moderate

*Tested against >200 off-target kinases; negligible inhibition observed at therapeutic concentrations.

Mechanism of Action & Signaling Architecture

To understand the selectivity profile, one must visualize the heterodimeric nature of cytokine receptors. Abrocitinib inhibits JAK1-dependent cytokines (IL-4, IL-13, TSLP) while sparing JAK2-homodimer dependent cytokines (EPO).

Diagram 1: JAK-STAT Signaling & Inhibition Logic



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Caption: **PF-06679142** potently blocks JAK1-mediated inflammatory pathways while sparing JAK2-mediated hematopoietic signaling.

Experimental Validation: Protocols

To reproduce the selectivity profile described above, researchers should utilize Human Whole Blood (HWB) Phosflow assays. Enzymatic assays using recombinant kinases often overestimate potency due to the absence of physiological ATP competition.

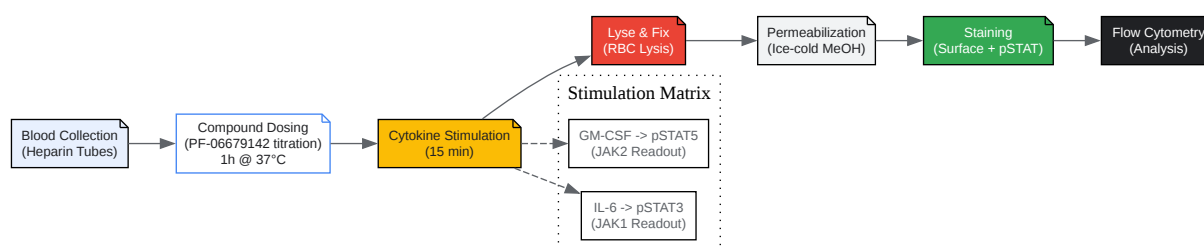
Protocol: High-Throughput HWB JAK-STAT Profiling

Objective: Determine cellular IC50 for JAK1 vs. JAK2 in a physiological matrix.

Reagents Required:

- Heparinized Human Whole Blood (freshly drawn).
- Recombinant Cytokines: IL-6 (JAK1/2), IFN- α (JAK1/TYK2), GM-CSF (JAK2/2).[1]
- Phosflow Lyse/Fix Buffer (BD Biosciences or equivalent).
- Permeabilization Buffer (Methanol-based).
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD33, anti-pSTAT3 (Y705), anti-pSTAT5 (Y694).

Workflow Diagram



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Caption: Step-by-step workflow for the Human Whole Blood Phosflow assay to determine JAK isoform selectivity.

Step-by-Step Methodology:

- Preparation: Aliquot 90 μ L of whole blood into 96-well deep-well plates.
- Inhibition: Add 10 μ L of 10X concentrated **PF-06679142** (serial dilutions). Incubate for 60 minutes at 37°C to allow compound equilibration and protein binding.
- Stimulation (The Critical Step):
 - For JAK1: Add IL-6 (final conc. 100 ng/mL).[2] Incubate exactly 15 mins.
 - For JAK2: Add GM-CSF (final conc. 50 ng/mL). Incubate exactly 15 mins.
- Termination: Immediately add 1 mL pre-warmed Lyse/Fix buffer to stop signaling and lyse red blood cells. Incubate 10 mins at 37°C.
- Permeabilization: Centrifuge, aspirate supernatant, and resuspend pellet in ice-cold Methanol (90%) for 30 mins on ice. Note: This step is crucial for nuclear access of pSTAT antibodies.
- Staining: Wash 2x with FACS buffer. Stain with anti-CD3 (T-cells) or anti-CD33 (Monocytes) and specific pSTAT antibodies.
- Analysis: Gate on CD3+ cells for IL-6/pSTAT3 and CD33+ cells for GM-CSF/pSTAT5. Calculate IC50 based on Median Fluorescence Intensity (MFI).

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